2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of fluorine atoms on the phenyl rings, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the benzodiazepine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated benzodiazepines.
Scientific Research Applications
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves binding to specific receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound for these receptors .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Uniqueness
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of fluorine atoms, which can enhance its metabolic stability and binding affinity. This can result in improved pharmacokinetic properties and potentially greater therapeutic efficacy compared to other benzodiazepines .
Properties
CAS No. |
866818-05-5 |
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Molecular Formula |
C22H18F2N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18F2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3 |
InChI Key |
KJXJTLZPVKUSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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